Cas no 756484-58-9 (4-Hexenoic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester)
4-Hexenoic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 4-Hexenoic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester
- 756484-58-9
- EN300-372361
- tert-butyl 2-amino-5-methylhex-4-enoate
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- Inchi: 1S/C11H21NO2/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h6,9H,7,12H2,1-5H3
- InChI Key: AUZRIEIIUQUZSL-UHFFFAOYSA-N
- SMILES: O(C(C(C/C=C(\C)/C)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 199.157228913Da
- Monoisotopic Mass: 199.157228913Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 52.3Ų
4-Hexenoic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-372361-0.05g |
tert-butyl 2-amino-5-methylhex-4-enoate |
756484-58-9 | 95.0% | 0.05g |
$455.0 | 2025-03-18 | |
| Enamine | EN300-372361-0.1g |
tert-butyl 2-amino-5-methylhex-4-enoate |
756484-58-9 | 95.0% | 0.1g |
$476.0 | 2025-03-18 | |
| Enamine | EN300-372361-0.25g |
tert-butyl 2-amino-5-methylhex-4-enoate |
756484-58-9 | 95.0% | 0.25g |
$498.0 | 2025-03-18 | |
| Enamine | EN300-372361-0.5g |
tert-butyl 2-amino-5-methylhex-4-enoate |
756484-58-9 | 95.0% | 0.5g |
$520.0 | 2025-03-18 | |
| Enamine | EN300-372361-1.0g |
tert-butyl 2-amino-5-methylhex-4-enoate |
756484-58-9 | 95.0% | 1.0g |
$541.0 | 2025-03-18 | |
| Enamine | EN300-372361-2.5g |
tert-butyl 2-amino-5-methylhex-4-enoate |
756484-58-9 | 95.0% | 2.5g |
$1063.0 | 2025-03-18 | |
| Enamine | EN300-372361-5.0g |
tert-butyl 2-amino-5-methylhex-4-enoate |
756484-58-9 | 95.0% | 5.0g |
$1572.0 | 2025-03-18 | |
| Enamine | EN300-372361-10.0g |
tert-butyl 2-amino-5-methylhex-4-enoate |
756484-58-9 | 95.0% | 10.0g |
$2331.0 | 2025-03-18 |
4-Hexenoic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-Hexenoic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester
Recent Advances in the Study of 4-Hexenoic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester (CAS: 756484-58-9)
The compound 4-Hexenoic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester (CAS: 756484-58-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of synthetic routes for 4-Hexenoic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic asymmetric synthesis method that significantly improved the yield and enantiomeric purity of the compound. This advancement is critical for scaling up production and ensuring the consistency of the compound for further pharmacological testing.
Pharmacological investigations have revealed that 4-Hexenoic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester exhibits potent inhibitory effects on specific enzymatic pathways involved in inflammatory responses. In vitro and in vivo studies demonstrated its ability to modulate the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting its potential as a dual-action anti-inflammatory agent. These findings were corroborated by a recent preclinical trial, where the compound showed significant efficacy in reducing inflammation in murine models of rheumatoid arthritis.
Another promising avenue of research involves the compound's potential application in oncology. Preliminary data from a 2024 study indicated that 4-Hexenoic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester could induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism appears to involve the disruption of mitochondrial membrane potential and the activation of caspase-dependent pathways. These results, though still in the early stages, highlight the compound's potential as a novel chemotherapeutic agent.
Despite these encouraging findings, challenges remain in the development of 4-Hexenoic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester as a therapeutic drug. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Current efforts are focused on structural modifications to enhance its pharmacokinetic profile while retaining its pharmacological activity.
In conclusion, 4-Hexenoic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester (CAS: 756484-58-9) represents a promising candidate for further development in both anti-inflammatory and anticancer therapies. Continued research into its mechanisms of action and optimization of its chemical properties will be essential for translating these findings into clinical applications. The compound's unique structural and functional attributes position it as a valuable subject for future studies in the chemical biology and pharmaceutical fields.
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